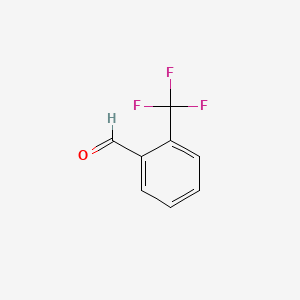

2-(Trifluoromethyl)benzaldehyde

Descripción general

Descripción

2-(Trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5F3O. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzaldehyde structure. This compound is widely used in organic synthesis due to its unique chemical properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with trifluoroacetic acid under acidic conditions. Another method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, typically involving controlled temperatures and pressures .

Análisis De Reacciones Químicas

Aldol Addition Reactions

The trifluoromethyl group significantly influences reaction pathways and selectivity. In asymmetric aldol reactions with hydrazones, the –CF₃ group stabilizes intermediates through inductive effects, promoting anti-selectivity under thermodynamic control . For example:

-

Reaction with N-amino cyclic carbamate (ACC) hydrazones yields aldol adducts with >90% anti-diastereoselectivity at 25°C .

-

Computational studies reveal a low energy barrier (5.2–5.5 kcal/mol) for C–C bond formation, favoring kinetically controlled syn-intermediates that irreversibly convert to anti-products .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS at the ortho and para positions relative to the –CF₃ group. Key examples include:

Mechanistic Insight : The –CF₃ group enhances electrophilicity of the aldehyde, accelerating condensation with amines or hydrazines .

Wittig-Horner Olefination

This compound reacts with phosphonate ylides to form α,β-unsaturated carbonyl compounds:

textExample: - Reaction with methyl (triphenylphosphoranylidene)acetate yields (E)-2-[2-(trifluoromethyl)phenyl]vinyl derivatives[9]. - Conditions: THF, 0°C → RT, 12h - Yield: 78% (GC-MS confirmed)[7]

This method is pivotal for synthesizing fluorinated styrenes used in organic electronics .

Hydrolysis and Stability

Under basic or acidic conditions, the aldehyde group undergoes hydrolysis:

-

Hydrolysis to Carboxylic Acid :

Thermal Stability : Decomposes above 190°C, releasing CO, CO₂, and HF .

Redox Reactions

The –CHO group is redox-active:

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

2-(Trifluoromethyl)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in developing drugs for neurological and cardiovascular diseases. For instance, compounds derived from this aldehyde have shown enhanced biological activities against cholinesterase enzymes, which are relevant for treating conditions like Alzheimer's disease .

Fluorinated Aromatic Compounds

The compound is widely utilized in synthesizing fluorinated aromatic compounds. These compounds are essential in materials science for creating advanced polymers and coatings that exhibit improved thermal and chemical stability. The incorporation of fluorine atoms often results in materials with unique properties, such as increased resistance to solvents and enhanced durability .

Organic Synthesis

In organic synthesis, this compound is employed as a versatile building block for constructing complex molecules. Its reactivity allows chemists to develop new chemical entities that can be used in various industrial applications. The compound's electrophilic nature makes it suitable for reactions such as nucleophilic additions and condensation reactions .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it is used as a standard for calibrating instruments and validating methods. Its application includes the detection of fluorinated compounds in environmental samples, contributing to studies on pollution and environmental monitoring .

Agrochemical Development

In the agrochemical sector, this compound is involved in developing more effective herbicides and pesticides. The unique properties of the trifluoromethyl group enhance the biological activity of these agrochemicals, making them more effective while potentially reducing environmental impact .

Case Study 1: Hydrazones as Cholinesterase Inhibitors

A study investigated hydrazones derived from 4-(trifluoromethyl)benzohydrazide and various benzaldehydes, including this compound. These compounds exhibited dual inhibition of acetylcholinesterase and butyrylcholinesterase, with IC50 values indicating significant potential for therapeutic applications against neurodegenerative diseases .

Case Study 2: Fluorinated Polymers

Research has demonstrated that incorporating this compound into polymer synthesis leads to materials with superior thermal stability and chemical resistance. This application is particularly relevant in industries requiring durable materials that can withstand harsh environments .

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethyl)benzaldehyde involves its reactivity as an electrophilic component in various chemical reactions. The trifluoromethyl group enhances its electrophilicity, making it a valuable reagent in organic synthesis. It can interact with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds .

Comparación Con Compuestos Similares

- 4-(Trifluoromethyl)benzaldehyde

- 3-(Trifluoromethyl)benzaldehyde

- 2-(Trifluoromethoxy)benzaldehyde

- 2,3,4,5,6-Pentafluorobenzaldehyde

Uniqueness: 2-(Trifluoromethyl)benzaldehyde is unique due to the position of the trifluoromethyl group on the benzene ring, which significantly influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct chemical behavior compared to its 3- and 4- counterparts .

Actividad Biológica

2-(Trifluoromethyl)benzaldehyde, a compound with the molecular formula CHFO, has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. The trifluoromethyl group is known for enhancing the pharmacological profiles of compounds, contributing to improved potency and selectivity in various biological applications. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

- Molecular Weight : 174.122 g/mol

- CAS Number : 447-61-0

- Solubility : Soluble in most organic solvents; air-sensitive

- Log P (Octanol-Water Partition Coefficient) : Ranges from 1.67 to 3.67 depending on the calculation method used, indicating moderate lipophilicity .

Anticancer Activity

Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various human cancer cell lines, revealing promising results:

| Compound | Cell Line | IC (μM) | Reference |

|---|---|---|---|

| Compound 7 | PACA2 | 44.4 | |

| Compound 8 | PACA2 | 22.4 | |

| Compound 9 | HCT116 | 17.8 | |

| Compound 9 | HePG2 | 12.4 | |

| Compound 9 | HOS | 17.6 |

These findings indicate that compounds derived from or related to this compound can outperform Doxorubicin, a standard chemotherapy drug, in terms of potency against certain cancer cell lines.

The mechanism underlying the anticancer effects involves the modulation of gene expression related to cell proliferation and apoptosis. For example, treatment with these compounds resulted in down-regulation of critical genes such as BRCA1, BRCA2, and TP53, which are involved in tumor suppression and DNA repair pathways .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that this compound exhibits antibacterial properties against various strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Bacillus mycoides | 4.88 |

| Escherichia coli | Variable |

| Candida albicans | Variable |

The presence of the trifluoromethyl group enhances the interaction between the compound and bacterial cell membranes, potentially disrupting their integrity and function .

Enzyme Inhibition Studies

Another area of interest is the inhibition of prolyl-specific oligopeptidase (POP), an enzyme implicated in several central nervous system disorders including schizophrenia and Alzheimer's disease. Compounds based on this compound have shown significant inhibitory activity:

| Compound | IC (μM) | Ki (μM) |

|---|---|---|

| Compound 3a | 10.14 ± 0.72 | 13.66 ± 0.0012 |

This indicates a competitive inhibition mechanism, suggesting that these derivatives could be further explored for therapeutic applications in neurological disorders .

Case Study: Anticancer Activity

A study evaluated a series of urea derivatives incorporating the trifluoromethyl group alongside other functionalities. The results indicated that these compounds not only inhibited cancer cell growth but also induced apoptosis through reactive oxygen species (ROS) generation, showcasing their dual mechanism of action .

Case Study: Enzyme Inhibition

In another investigation focused on POP inhibitors derived from thiosemicarbazones related to benzaldehyde derivatives, it was found that structural modifications significantly influenced inhibitory potency, highlighting the importance of the trifluoromethyl moiety in enhancing biological activity .

Propiedades

IUPAC Name |

2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVRPKUWYQVVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196279 | |

| Record name | o-(Trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-61-0 | |

| Record name | 2-(Trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Trifluoromethyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 2-(Trifluoromethyl)benzaldehyde moiety in pesticide development?

A1: this compound serves as a key starting material for synthesizing various amide pesticides []. This is highlighted in its use as a precursor to N-(Hydroxymethyl)-2-(trifluoromethyl) benzamide, an important intermediate in pesticide synthesis.

Q2: How does the introduction of a 2-(Trifluoromethyl)benzylidene group influence the biological activity of thiosemicarbazide derivatives?

A2: While the provided research [] primarily focuses on the crystal structure of (Z)-1-[4-(trifluoromethyl)benzylidene]thiosemicarbazide, it alludes to the potential for thiosemicarbazide derivatives to act as antibacterial agents. The presence of the 2-(Trifluoromethyl)benzylidene group, and its positioning on the phenyl ring, likely influences the compound's interaction with biological targets and thus impacts its activity. Further research is needed to elucidate the specific structure-activity relationships.

Q3: Can this compound be incorporated into more complex structures with potential for pest control?

A3: Yes, research demonstrates that this compound can be incorporated into oxazoline derivatives containing oxime ether moieties []. These compounds exhibit potent acaricidal activity, particularly against Tetranychus cinnabarinus. The study highlights the compound [this compound O-(4-(2-(2,6-difluorophenyl)-4,5-dihydrooxazol-4-yl)benzyl) oxime] (II-l) as a promising candidate for controlling spider mites due to its efficacy in both laboratory and field settings.

Q4: What is the suggested mechanism of action for these novel acaricides containing the this compound moiety?

A4: Research suggests that the acaricidal activity of these compounds stems from their ability to bind with the sulfonylurea receptor (SUR) []. This interaction inhibits chitin synthesis, a crucial process for arthropod exoskeleton formation, ultimately leading to their demise.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.